molecular formula C17H22N2O2 B14381854 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide CAS No. 88649-48-3

5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide

Katalognummer: B14381854
CAS-Nummer: 88649-48-3
Molekulargewicht: 286.37 g/mol
InChI-Schlüssel: WCVILGAXSPQTMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide is an organic compound belonging to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The presence of the hexyloxy group and the carboximidamide functionality makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Wirkmechanismus

The mechanism of action of 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The exact pathways involved would require further experimental investigation to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the hexyloxy group and the carboximidamide functionality in 5-[4-(Hexyloxy)phenyl]furan-2-carboximidamide makes it unique compared to other furan derivatives. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

88649-48-3

Molekularformel

C17H22N2O2

Molekulargewicht

286.37 g/mol

IUPAC-Name

5-(4-hexoxyphenyl)furan-2-carboximidamide

InChI

InChI=1S/C17H22N2O2/c1-2-3-4-5-12-20-14-8-6-13(7-9-14)15-10-11-16(21-15)17(18)19/h6-11H,2-5,12H2,1H3,(H3,18,19)

InChI-Schlüssel

WCVILGAXSPQTMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(O2)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.